N-(E)-Caffeoyl-glycine

Description

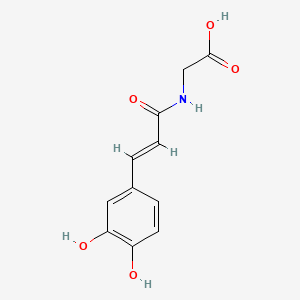

Structure

3D Structure

Properties

CAS No. |

62430-42-6 |

|---|---|

Molecular Formula |

C11H11NO5 |

Molecular Weight |

237.21 g/mol |

IUPAC Name |

2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]acetic acid |

InChI |

InChI=1S/C11H11NO5/c13-8-3-1-7(5-9(8)14)2-4-10(15)12-6-11(16)17/h1-5,13-14H,6H2,(H,12,15)(H,16,17)/b4-2+ |

InChI Key |

ADSZIGUFCCRNIO-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)NCC(=O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NCC(=O)O)O)O |

Origin of Product |

United States |

Occurrence, Distribution, and Natural Product Isolation

Identification in Biological Matrices (e.g., Plant Species)

While a wide array of caffeic acid derivatives are known to be distributed throughout the plant kingdom, the specific identification of N-(E)-Caffeoyl-glycine remains a specialized area of research. General studies on N-caffeoyl amino acids have identified similar compounds in various plants. For instance, N-caffeoyl-L-tryptophan and N-caffeoyl-L-tyrosine have been reported in green robusta coffee beans. researchgate.net Another related compound, N-trans-caffeoyl-3-(3,4-dihydroxyphenyl)-L-alanine (trans-clovamide), has been identified in red clover (Trifolium pratense). tandfonline.com

Although direct evidence for the widespread natural occurrence of this compound is not extensively documented in readily available literature, its synthesis has been achieved, indicating its potential as a natural product. The general class of N-phenylpropenoyl-L-amino acids has been isolated from cocoa (Theobroma cacao), showcasing the natural precedent for such chemical structures. mdpi.com Further targeted phytochemical investigations are necessary to definitively map the distribution of this compound across different plant species and other biological systems.

Advanced Methodologies for Isolation and Purification from Biological Sources

The isolation and purification of specific N-caffeoyl amino acids like this compound from complex biological extracts require a combination of advanced chromatographic and spectroscopic techniques. The general workflow involves initial extraction from the biological matrix, followed by a series of purification steps to isolate the target compound.

Initial Extraction: The process typically begins with the extraction of the plant material using a suitable solvent, often a polar solvent like methanol or ethanol, to efficiently extract a broad range of phenolic compounds, including N-caffeoyl amino acids.

Chromatographic Purification: Following extraction, a multi-step chromatographic approach is essential for the separation of the target compound from a complex mixture of other metabolites.

Column Chromatography: This is a fundamental step for the initial fractionation of the crude extract. Different stationary phases can be employed, including silica gel or reversed-phase materials (e.g., C18). Gradient elution with a mixture of solvents (e.g., water and methanol or acetonitrile) allows for the separation of compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is the method of choice. This technique offers high resolution and allows for the isolation of highly pure compounds. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a gradient of acidified water and an organic solvent like acetonitrile. The elution of the target compound is monitored using a UV detector, as the caffeoyl moiety exhibits strong UV absorbance.

Structural Elucidation: Once a pure compound is isolated, its chemical structure is confirmed using a combination of spectroscopic methods:

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are crucial for determining the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation pattern, helping to identify the caffeic acid and glycine (B1666218) moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the complete structural elucidation of the molecule. These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the structure, including the stereochemistry of the double bond in the caffeoyl group.

Biosynthetic Pathways and Enzymatic Mechanisms of N E Caffeoyl Glycine

Precursor Metabolism: Phenylpropanoid and Glycine (B1666218) Pathways

The formation of this conjugate relies on the cellular availability of its two core components, each derived from distinct and fundamental metabolic routes.

The caffeoyl group originates from the amino acid L-phenylalanine via the general phenylpropanoid pathway, a central route in plant secondary metabolism responsible for producing a vast array of compounds, including lignin (B12514952), flavonoids, and hydroxycinnamic acids. nih.govfrontiersin.orgwikipedia.org This pathway involves a sequence of enzymatic reactions that modify the basic C6-C3 phenylpropanoid skeleton. kegg.jp

The key enzymatic steps leading to the formation of activated caffeic acid (caffeoyl-CoA) are as follows:

Phenylalanine Ammonia-Lyase (PAL): This enzyme marks the entry point into the phenylpropanoid pathway. PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, effectively channeling carbon from primary metabolism into the synthesis of phenolic compounds. nih.govresearchgate.netfrontiersin.orgnih.gov

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the C4 position of the aromatic ring to yield p-coumaric acid. nih.govresearchgate.netnih.govoup.com This is a critical oxidation step in the pathway. nih.gov

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming the high-energy thioester p-coumaroyl-CoA. wikipedia.orgtaylorandfrancis.comnih.gov This activated intermediate stands at a major metabolic branch point, leading to either flavonoids or other phenylpropanoids like lignin and hydroxycinnamoyl esters. oup.compnas.orgresearchgate.net

Hydroxycinnamoyltransferases (HCT): HCT, specifically p-hydroxycinnamoyl-CoA:shikimate p-hydroxycinnamoyltransferase, plays a pivotal role in one of the primary routes to caffeoyl-CoA. It transfers the p-coumaroyl group from p-coumaroyl-CoA to an acceptor molecule, typically shikimic acid or quinic acid, forming p-coumaroyl-shikimate or p-coumaroyl-quinate. researchgate.netnih.govnih.gov

p-Coumarate 3'-Hydroxylase (C3'H): This enzyme, another cytochrome P450 monooxygenase (CYP98A), introduces a hydroxyl group at the 3' position of the aromatic ring of p-coumaroyl-shikimate (or -quinate). nih.gov This reaction converts the p-coumaroyl ester into a caffeoyl ester (caffeoyl-shikimate). nih.govresearchgate.net This route is considered a major pathway for 3'-hydroxylation in many plants. nih.gov

Caffeoyl Shikimate Esterase (CSE): CSE is a hydrolase that specifically cleaves the ester bond in caffeoyl-shikimate, releasing free caffeic acid and shikimate. alfred.edunih.govuniprot.orgresearchgate.net The discovery of this enzyme clarified a previously ambiguous step in the lignin biosynthetic pathway. oup.com The liberated caffeic acid is then activated to caffeoyl-CoA by the action of 4CL, which can accept caffeic acid as a substrate in addition to p-coumaric acid. oup.comnih.gov

An alternative, though less common, pathway involves the direct hydroxylation of p-coumaric acid to caffeic acid by p-coumarate 3-hydroxylase (C3H), which is then activated by 4CL. mdpi.com

| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | L-Phenylalanine | trans-Cinnamic acid, NH₃ |

| Cinnamate 4-Hydroxylase | C4H | 1.14.14.91 | trans-Cinnamic acid, NADPH, O₂ | p-Coumaric acid, NADP⁺, H₂O |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | 4-Coumaric acid / Caffeic acid, ATP, CoA | 4-Coumaroyl-CoA / Caffeoyl-CoA, AMP, PPi |

| Hydroxycinnamoyl-CoA:shikimate Hydroxycinnamoyltransferase | HCT | 2.3.1.133 | p-Coumaroyl-CoA, Shikimic acid | p-Coumaroyl-shikimate, CoA |

| p-Coumaroyl shikimate 3'-Hydroxylase | C3'H | 1.14.14.96 | p-Coumaroyl-shikimate, NADPH, O₂ | Caffeoyl-shikimate, NADP⁺, H₂O |

| Caffeoyl Shikimate Esterase | CSE | 3.1.1.- | Caffeoyl-shikimate, H₂O | Caffeic acid, Shikimic acid |

Glycine is a non-essential amino acid that can be synthesized in organisms through several routes, primarily from the amino acid serine via the action of serine hydroxymethyltransferase. metabolon.com It can also be produced from threonine or through the degradation of choline. metabolon.com Glycine plays numerous roles in primary metabolism, including being a fundamental building block for proteins, purines, and heme. slideshare.net

Beyond its primary roles, glycine is a key molecule in detoxification and conjugation pathways. nih.gov In these reactions, glycine is attached to various endogenous or xenobiotic molecules, particularly those containing a carboxyl group. This process, known as glycine conjugation, serves to increase the water solubility of the target molecule, thereby facilitating its transport and excretion. uniroma1.itresearchgate.net The integration of glycine into these pathways is dependent on the availability of a cellular pool of glycine and the presence of specific conjugating enzymes. The pathway typically involves the activation of a carboxylic acid to its acyl-CoA thioester, which is then conjugated to the amino group of glycine. uniroma1.itsemanticscholar.org This mechanism is crucial for managing levels of mitochondrial Coenzyme A and detoxifying organic acids. uniroma1.itsemanticscholar.org

Enzymology of Amide Bond Formation

The final step in the biosynthesis of N-(E)-caffeoyl-glycine is the creation of a stable amide bond between the carboxyl group of caffeic acid (in its activated form) and the amino group of glycine. This reaction is catalyzed by a specific class of enzymes.

The formation of the amide linkage is catalyzed by N-acyltransferases. In plants, a large and diverse family of acyltransferases known as the BAHD family is responsible for the acylation of a wide range of secondary metabolites. nih.govresearchgate.netnih.gov These enzymes utilize acyl-CoA thioesters as the acyl donor and catalyze the transfer of the acyl group to an acceptor molecule. researchgate.net While the specific enzyme for this compound synthesis is not universally characterized, it is highly probable that a member of the BAHD family or a similar N-acyltransferase is responsible, utilizing caffeoyl-CoA as the acyl donor and glycine as the acceptor.

In mammals, the analogous reaction is catalyzed by Glycine N-acyltransferase (GLYAT). uniroma1.itsemanticscholar.org This mitochondrial enzyme conjugates various acyl-CoA molecules with glycine. researchgate.net Plant N-acyltransferases involved in secondary metabolism exhibit specificity for both the acyl donor and the amino acid acceptor, suggesting that a dedicated enzyme likely exists for the synthesis of hydroxycinnamoyl-amino acid conjugates.

| Enzyme Family/Type | Typical Acyl Donor | Typical Acyl Acceptor | General Function |

|---|---|---|---|

| BAHD Acyltransferases (Plant) | Hydroxycinnamoyl-CoAs (e.g., Caffeoyl-CoA) | Amines, Alcohols, Amino Acids | Diversification of secondary metabolites, synthesis of defense compounds and pigments. researchgate.netnih.gov |

| Glycine N-Acyltransferase (GLYAT) (Mammalian) | Xenobiotic Acyl-CoAs (e.g., Benzoyl-CoA) | Glycine | Detoxification, regulation of mitochondrial Coenzyme A levels. uniroma1.itsemanticscholar.org |

The enzymatic mechanism for the formation of the amide bond by N-acyltransferases follows a common pattern. The reaction is thermodynamically favorable due to the use of the high-energy acyl-CoA thioester. The general mechanism involves the nucleophilic attack of the amino group of glycine on the carbonyl carbon of the caffeoyl-CoA thioester.

The catalytic cycle can be summarized as follows:

Substrate Binding: Caffeoyl-CoA and glycine bind to the active site of the N-acyltransferase. The active site architecture positions the two substrates in the correct orientation for the reaction to occur.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the glycine amino group attacks the electrophilic carbonyl carbon of the caffeoyl-CoA thioester. This forms a tetrahedral intermediate.

Intermediate Collapse and Thiolate Elimination: The unstable tetrahedral intermediate collapses. The carbon-sulfur bond breaks, and the Coenzyme A is released as a thiol (CoASH). Conserved residues within the enzyme's active site, such as a histidine, often act as a general base to deprotonate the attacking amine and as a general acid to protonate the leaving CoA group, thereby facilitating the reaction.

Product Release: The final product, this compound, is released from the active site, allowing the enzyme to begin another catalytic cycle.

This mechanism efficiently couples the activated caffeoyl moiety to glycine, completing the biosynthesis of the conjugate.

Advanced Synthetic Methodologies and Analog Development

Chemo-Enzymatic Synthesis of N-(E)-Caffeoyl-glycine and Analogues

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific reactions under mild conditions, combined with traditional chemical steps for transformations that are not amenable to biocatalysis. This approach is particularly advantageous for synthesizing N-caffeoyl amino acids as it can minimize the need for extensive protecting group strategies, reduce side reactions, and promote greener chemical processes.

A common chemo-enzymatic strategy for producing N-acyl amino acids, which can be applied to this compound, involves a two-step process. First, the carboxyl group of the amino acid (glycine) is chemically protected, typically as an ester (e.g., glycine (B1666218) tert-butyl ester), to enhance its solubility in organic solvents and prevent unwanted side reactions. The second, key step is the enzyme-catalyzed N-acylation. Lipases are frequently employed for this amide bond formation. Specifically, immobilized lipase (B570770) from Candida antarctica B (CALB), commercially available as Novozym 435, is a highly effective biocatalyst for this transformation.

The enzymatic reaction involves the coupling of the protected glycine with caffeic acid or an activated form, such as its methyl ester. The enzyme's active site specifically orients the substrates to facilitate the nucleophilic attack of the amino acid's amine group on the carbonyl carbon of the caffeic acid, forming the amide bond. This enzymatic step typically proceeds under mild temperatures in an organic solvent like acetonitrile. Research on analogous compounds, such as N-arachidonoyl glycine, has shown that this method can achieve high product formation, with yields reaching up to 75% after 24 hours when using an activated fatty acid methyl ester as the acyl donor. rsc.orgnih.gov In contrast, direct acylation of the unprotected amino acid often results in significantly lower yields, sometimes less than 10%. rsc.org

Following the enzymatic acylation, a final chemical step is required to remove the protecting group from the glycine C-terminus, yielding the final this compound product. This combination of chemical protection/deprotection and enzymatic coupling exemplifies a highly efficient chemo-enzymatic route.

| Step | Description | Key Reagents/Catalysts | Typical Conditions |

| 1. Protection (Chemical) | Esterification of glycine's carboxyl group to increase solubility and prevent side reactions. | Glycine, tert-Butanol, Acid catalyst | Chemical synthesis |

| 2. Acylation (Enzymatic) | Amide bond formation between the protected glycine ester and caffeic acid. | Glycine tert-butyl ester, Caffeic acid (or its methyl ester), Novozym 435 (Lipase) | Acetonitrile, Mild temperature, 24h |

| 3. Deprotection (Chemical) | Removal of the ester protecting group to yield the final N-caffeoyl-glycine. | Mild acid (e.g., Trifluoroacetic acid) | Chemical synthesis |

Chemical Synthesis Approaches for N-Caffeoyl-glycine Derivatives

Purely chemical synthesis offers a versatile and well-established alternative for producing N-caffeoyl-glycine and its derivatives. These methods rely on the activation of the carboxylic acid group of caffeic acid to facilitate amide bond formation with the amine group of glycine. A critical consideration in these syntheses is the protection of the reactive catechol hydroxyl groups on the caffeic acid moiety to prevent undesired side reactions, such as O-acylation. Protecting groups like methylene (B1212753) acetals or silyl (B83357) ethers are often employed and must be removed in a final deprotection step. nih.gov

Several classes of coupling reagents are used to mediate the amide bond formation, each with specific advantages. nih.gov

Carbodiimide Reagents: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents. nih.govnih.gov They react with the carboxylic acid of protected caffeic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine of a glycine ester. nih.gov To minimize the risk of racemization and improve efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. nih.gov Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also commonly used, as the urea (B33335) byproduct can be easily removed by aqueous extraction. nih.gov

Onium Salt Reagents: Phosphonium salts (e.g., PyBOP - Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient modern coupling reagents that generate active esters with minimal side reactions and rapid reaction times. nih.govnih.gov These are often the reagents of choice for difficult couplings or in solid-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS): This technique provides a powerful method for synthesizing N-caffeoyl-glycine derivatives. researchgate.netnih.gov In this approach, a protected glycine is first anchored to an insoluble polymer resin (e.g., Rink amide resin for a C-terminal amide). nih.gov The synthesis then proceeds in cycles of N-terminal deprotection followed by the coupling of the next unit, in this case, protected caffeic acid, using standard coupling reagents like HATU or DIC/HOBt. researchgate.netnih.gov The growing molecule remains attached to the solid support, allowing excess reagents and byproducts to be removed by simple filtration and washing. nih.gov After the synthesis is complete, the final compound is cleaved from the resin and deprotected.

| Synthesis Method | Activating/Coupling Reagents | Key Features |

| Carbodiimide Coupling | DCC, DIC, EDC; often with HOBt | Well-established method; byproduct removal can be challenging (DCC/DIC); minimizes racemization with additives. nih.govnih.gov |

| Onium Salt Coupling | HATU, HBTU, PyBOP | High efficiency, fast reaction times, low racemization; suitable for difficult couplings. nih.govnih.gov |

| Solid-Phase Synthesis | Standard coupling reagents (e.g., DIC/HOBt) | Simplifies purification; allows for sequential addition of building blocks; ideal for creating libraries of analogs. researchgate.netnih.gov |

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its analogs correlates with their biological activity. By systematically modifying different parts of the molecule—the caffeoyl moiety, the amide linker, and the amino acid portion—researchers can identify the key pharmacophores responsible for a desired effect.

Importance of the Caffeoyl Moiety: The catechol system (the two adjacent hydroxyl groups) on the phenyl ring of the caffeoyl group is a critical feature for many of the observed biological activities, particularly antioxidant effects. nih.gov Studies on various caffeic acid amides and esters consistently show that the presence and number of hydroxyl groups are directly linked to free radical scavenging capacity. nih.gov For instance, in DPPH radical scavenging assays, the activity of caffeoyl derivatives increases with the number of available hydroxyl groups. nih.gov Furthermore, SAR analysis of caffeic acid amides as matrix metalloproteinase (MMP) inhibitors revealed that the dihydroxy arrangement on the caffeoyl group was vital for inhibitory activity against MMP-2 and MMP-9. nih.gov

Hydrophobicity: The hydrophobicity of the amino acid side chain can impact the molecule's ability to interact with biological membranes or specific protein binding sites. In studies of antioxidant activity in emulsion systems, the partition coefficient (log P) of the analog plays a crucial role. More hydrophobic antioxidants often exhibit better activity in such systems because they can better associate with the lipid phase where oxidation occurs. nih.gov Therefore, replacing glycine with more lipophilic amino acids like leucine (B10760876) or phenylalanine could enhance activity in certain biological environments.

Functional Groups: The introduction of additional functional groups via the amino acid side chain can create new interaction points. For example, synthesizing analogs with acidic (aspartic acid), basic (lysine), or hydrogen-bonding (serine) side chains can modulate activity. nih.gov A study on caffeoyl-dipeptides found that the specific amino acid sequence had a pronounced effect on antioxidant and lipid peroxidation inhibition activity. nih.gov

Stereochemistry: The stereochemistry of the amino acid can be crucial for specific receptor or enzyme interactions, although it may be less critical for general antioxidant activity.

Role of the Amide Linker: The amide bond itself provides structural rigidity and specific hydrogen bonding capabilities (one donor N-H, one acceptor C=O). drugdesign.org Modifications here are less common but could include replacing the amide with an ester to probe the importance of the N-H hydrogen bond donor for activity. However, esters are more susceptible to hydrolysis in biological systems.

| Structural Feature | Modification | Impact on Activity (Examples) |

| Caffeoyl Group | Removal/masking of catechol hydroxyls | Significantly decreases antioxidant and MMP inhibitory activity. nih.govnih.gov |

| Amino Acid Side Chain | Increase hydrophobicity (e.g., Glycine → Leucine) | May enhance antioxidant activity in lipid-based systems. nih.gov |

| Amino Acid Side Chain | Introduce charged/polar groups (e.g., Glycine → Aspartic Acid or Lysine) | Can alter solubility and create new interactions with biological targets. nih.gov |

| Amide Linker | Replacement with an ester | Changes hydrogen bonding potential and affects chemical stability. nih.gov |

Mechanistic Investigations of N E Caffeoyl Glycine in Cellular and Subcellular Systems

Elucidation of Molecular Targets and Binding Interactions

The molecular targets of caffeic acid derivatives are diverse, with a notable example being the inhibition of protein tyrosine kinases. A key potential target for N-(E)-Caffeoyl-glycine is Fyn, a member of the Src family of tyrosine kinases involved in various signaling pathways, including immune responses. nih.govdrugbank.com

A structurally similar compound, Caffeoyl-Prolyl-Histidine amide (CA-PH), has been identified as a direct inhibitor of Fyn kinase. nih.gov Through affinity pull-down assays, Fyn was discovered to be a primary binding partner for this caffeic acid-dipeptide conjugate. nih.gov Enzyme kinetic studies further revealed that the inhibition is competitive with respect to ATP, suggesting that the compound binds to the ATP-binding pocket of the Fyn kinase domain. nih.gov Given the shared N-caffeoyl moiety, it is plausible that this compound could exhibit a similar binding profile and inhibitory activity against Fyn kinase.

The interaction between a ligand like this compound and its protein target is defined by specific molecular bonds and forces. For the related compound CA-PH, in silico molecular docking simulations have provided insights into its binding mode with Fyn kinase. These studies show that CA-PH fits within the ATP binding site of the enzyme, a characteristic that underpins its competitive inhibition mechanism. nih.gov

Generally, the interactions between caffeoyl compounds and proteins can involve hydrogen bonds and hydrophobic interactions. The hydroxyl groups on the catechol ring of the caffeic acid portion are crucial for forming hydrogen bonds with amino acid residues in the protein's binding pocket. nih.govresearchgate.net The glycine (B1666218) conjugate would further influence the compound's solubility and potential to form additional interactions.

| Compound Analogue | Molecular Target | Binding Site | Inhibition Mechanism | Supporting Evidence |

|---|---|---|---|---|

| Caffeoyl-Prolyl-Histidine amide (CA-PH) | Fyn kinase | ATP Binding Site | Competitive with ATP | Affinity Pull-Down Assay, Enzyme Kinetics, Molecular Docking nih.gov |

Modulation of Intracellular Signaling Cascades

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govfrontiersin.orgkegg.jp The activation of this pathway typically involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov This process is controlled by the IκB kinase (IKK) complex. nih.govnih.gov

Research on the Fyn-inhibiting analogue CA-PH has demonstrated that its anti-inflammatory effects are mediated through the suppression of NF-κB activation. nih.gov By inhibiting Fyn kinase, CA-PH prevents the downstream activation of Spleen tyrosine kinase (SYK), which in turn blocks the phosphorylation and activation of the IKK/IκB signaling axis. nih.gov This ultimately prevents the nuclear translocation of NF-κB. The parent compound, caffeic acid, has also been shown to inhibit NF-κB activation by targeting the NIK/IKK signal transduction pathway. nih.gov These findings suggest a strong potential for this compound to modulate inflammatory responses by targeting key kinases in the NF-κB pathway.

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. uniurb.it Under basal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. uniurb.itnih.gov

While direct data on this compound is unavailable, its parent compound, caffeic acid, is a known activator of the NRF2 pathway. nih.gov Studies indicate that caffeic acid can covalently modify cysteine residues on Keap1. This modification alters Keap1's conformation, disrupting its interaction with NRF2 and allowing NRF2 to translocate to the nucleus. nih.gov Once in the nucleus, NRF2 activates the transcription of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.gov Another related compound, Caffeic acid phenethyl ester (CAPE), has also been shown to exert protective effects through the Sirt6/Nrf2 signaling pathway. mdpi.com This suggests that the caffeoyl moiety is critical for this activity and may be retained in this compound.

The biological activity of caffeoyl derivatives extends to several other critical signaling pathways.

Akt Signaling: The Akt (Protein Kinase B) pathway is central to cell survival and proliferation. Caffeic acid phenethyl ester (CAPE), another derivative, has been shown to inhibit the Akt signaling pathway by decreasing the abundance and phosphorylation of Akt and its upstream activators. plos.orgnih.gov This suggests that compounds containing the caffeic acid structure may have the ability to modulate this key cell survival pathway.

JAK2/STAT5 Signaling: The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) pathway is crucial for cytokine signaling. nih.govresearchgate.netnih.gov Currently, there is no available literature describing the effects of this compound or its close analogues on the JAK2/STAT5 pathway.

mTOR Signaling: The mechanistic target of rapamycin (B549165) (mTOR) is a key kinase that integrates signals from nutrients and growth factors to regulate cell growth and metabolism. nih.govnih.govresearchgate.net Interestingly, the study on the Fyn inhibitor CA-PH noted that, unlike some anti-inflammatory agents, it did not suppress mTOR signaling, indicating a degree of specificity in its action. nih.gov Conversely, the glycine component of this compound has been shown to protect against muscle cell wasting through an mTORC1-dependent mechanism. frontiersin.org The net effect of the conjugate on mTOR signaling remains to be elucidated.

GCN2 Signaling: The General Control Nonderepressible 2 (GCN2) kinase is a sensor for amino acid starvation that plays a role in the integrated stress response. nih.govmtroyal.canih.gov There is currently no published research investigating the interaction of this compound or related caffeoyl compounds with the GCN2 signaling pathway.

| Signaling Pathway | Observed Effect of Analogue(s) | Mechanism / Key Finding | Relevant Analogue(s) |

|---|---|---|---|

| NF-κB | Inhibition | Suppression of Fyn/SYK/IKK/IκB axis nih.gov | CA-PH, Caffeic Acid nih.govnih.gov |

| NRF2 | Activation | Modification of Keap1, leading to NRF2 nuclear translocation nih.gov | Caffeic Acid, CAPE nih.govmdpi.com |

| Akt | Inhibition | Reduced phosphorylation and abundance of Akt plos.orgnih.gov | CAPE plos.orgnih.gov |

| mTOR | No Inhibition (Caffeoyl Moiety) / Activation (Glycine) | CA-PH did not reduce mTOR signaling nih.gov. Glycine protects cells via mTORC1 frontiersin.org. | CA-PH, Glycine nih.govfrontiersin.org |

Assessment of Cellular Regulatory Processes

Impact on Cellular Oxidative Homeostasis

This compound, which contains a caffeoyl moiety, is implicated in the maintenance of cellular oxidative homeostasis. The caffeoyl group is characteristic of a class of natural phenolic compounds known for their antioxidant properties. Research on related caffeoyl derivatives demonstrates a capacity to modulate oxidative balance through various mechanisms. These compounds exhibit significant antioxidant activity, which is the ability to counteract oxidative damage caused by reactive oxygen species (ROS).

Studies on a range of caffeoyl esters have shown high specific antioxidant activity. nih.gov These molecules can protect crucial cellular components from oxidation. For instance, they delay the copper-mediated or AAPH-mediated oxidation of low-density lipoproteins (LDL), a key event in the development of atherosclerosis. nih.gov This protective effect includes preserving endogenous antioxidants like vitamin E and reducing the formation of pro-inflammatory lysophosphatidylcholine (B164491) during LDL oxidation. nih.gov The antioxidant action of such phenolic compounds is believed to be integral to regulating and maintaining oxidant homeostasis and preserving cell viability under conditions of oxidative stress. mdpi.com

The mechanism of action involves direct radical scavenging as well as potential interactions with cellular antioxidant systems. Various caffeoyl phenylpropanoid glycosides have demonstrated potent antioxidant activities in chemical assays like the DPPH assay. nih.gov By neutralizing free radicals, these compounds can prevent a cascade of oxidative damage to lipids, proteins, and nucleic acids, thereby supporting cellular integrity. Synthetic derivatives of caffeic acid have also been shown to protect neuronal cells from oxidative stress-mediated death, highlighting the therapeutic potential of the caffeoyl structure in mitigating oxidative damage. dntb.gov.ua The antioxidant function can also suppress the formation of advanced glycation end-products (AGEs), such as N(epsilon)-(carboxymethyl)lysine, which are formed through combined glycation and oxidation processes. researchgate.net

Table 1: Antioxidant Effects of Caffeoyl Derivatives in Cellular and Subcellular Systems

| Compound/Derivative Class | System/Assay | Observed Effect | Reference |

|---|---|---|---|

| Caffeoyl Esters | In vitro LDL Oxidation (Copper-mediated, AAPH-mediated) | Delayed conjugated diene production; Delayed vitamin E depletion; Decreased lysophosphatidylcholine production. | nih.gov |

| Caffeoyl Phenylpropanoid Glycosides | DPPH Assay | Potent radical scavenging activity. | nih.gov |

| Phenolic Natural Products | Saccharomyces cerevisiae model with H₂O₂ induced stress | Maintained cell viability and oxidant homeostasis. | mdpi.com |

| Synthetic Caffeic Acid Derivatives | Neuronal Cell Models | Protection against oxidative stress-mediated cell death. | dntb.gov.ua |

| General Antioxidants (e.g., N-acetylcysteine) | In vitro protein glycation/oxidation | Suppressed the generation of N(epsilon)-(carboxymethyl)lysine (CML). | researchgate.net |

Influence on Cellular Immunological Responses (e.g., macrophage polarization)

This compound possesses structural components—both a caffeoyl group and a glycine molecule—that are known to influence cellular immunological responses, particularly the polarization of macrophages. Macrophages can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/reparative (M2), a process critical for both initiating and resolving immune responses. nih.gov

The glycine component can directly shape macrophage function. Glycine receptors and transporters are found on macrophages, and glycine signaling has been shown to alter macrophage polarization. nih.gov Mechanistically, glycine can inhibit the pro-inflammatory M1 phenotype by modulating key signaling pathways. For example, glycine can suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a principal driver of M1 polarization, by inhibiting the degradation of its inhibitor, IκB. nih.gov Furthermore, glycine may act through the PTEN-Akt pathway to inhibit NF-κB and upregulate the NRF2/HO-1 axis, which blunts inflammasome activity in M1 macrophages. nih.gov

The caffeoyl moiety also contributes significantly to immunomodulatory effects. Structurally similar compounds, such as other caffeoyl derivatives, have demonstrated anti-inflammatory activity. nih.gov For instance, certain caffeoyl phenylpropanoid glycosides can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β in microglia (the resident macrophages of the central nervous system) when stimulated with lipopolysaccharide (LPS). nih.gov A synthetic Caffeoyl-Prolyl-Histidine amide was found to suppress NF-κB activation, further supporting the role of the caffeoyl group in downregulating inflammatory pathways. mdpi.com Given that both of its constituent parts have demonstrated effects on key inflammatory pathways, this compound is likely to influence macrophage polarization, potentially skewing them away from a pro-inflammatory M1 state towards a more balanced or anti-inflammatory M2 phenotype.

Table 2: Influence of Glycine and Caffeoyl Moieties on Immunological Pathways

| Component | Target Cell/System | Observed Effect | Signaling Pathway | Reference |

|---|---|---|---|---|

| Glycine | Macrophages/Microglia | Inhibits M1 polarization | Inhibition of NF-κB; Upregulation of NRF2/HO-1; Regulation of PTEN-Akt | nih.gov |

| Caffeoyl Derivatives | BV2 Microglia | Reduced production of TNF-α and IL-1β | Downregulation of pro-inflammatory cytokine production | nih.gov |

| Caffeoyl-Prolyl-Histidine Amide | Cellular Models | Alleviated atopic dermatitis-like phenotypes | Suppression of NF-κB activation | mdpi.com |

Participation in Amino Acid Metabolism and Protein Synthesis Regulation

This compound, as an N-acyl amino acid, can be understood to participate in cellular metabolism primarily through the metabolic fate of its glycine component following potential cleavage. mdpi.comfrontiersin.org Glycine is a non-essential amino acid with diverse and critical roles in cellular metabolism beyond being a simple building block for proteins. researchgate.netyoutube.com

Once liberated, the glycine moiety can enter the cell's amino acid pool and be utilized in numerous biosynthetic pathways. Glycine is a fundamental precursor for the synthesis of several biologically vital molecules. youtube.com It contributes to the formation of purines (specifically atoms C4, C5, and N7 of the purine (B94841) ring), which are essential for nucleic acid synthesis. youtube.com It is also a key substrate, along with succinyl-CoA, for heme synthesis. youtube.com Furthermore, glycine is one of the three amino acids, alongside cysteine and glutamic acid, required for the synthesis of glutathione, a critical endogenous antioxidant. youtube.com

The availability of amino acids is a prerequisite for maintaining the optimal rate of protein synthesis. researchgate.net While some amino acids act as signaling molecules to regulate mRNA translation, glycine's primary role in this context is as a substrate. researchgate.netsmpdb.ca The process of protein synthesis involves the ligation of amino acids to their corresponding transfer RNAs (tRNAs) by aminoacyl-tRNA synthetases. mdpi.com The availability of charged glycyl-tRNA is therefore essential for the incorporation of glycine residues into nascent polypeptide chains. The N-terminal glycine of a protein can also act as a specific signal (degron) that regulates protein stability and degradation, although this is a distinct role from the metabolic participation of free glycine. nih.govnih.gov Therefore, by serving as a potential source of glycine, this compound can indirectly support the metabolic pathways and protein synthesis machinery that depend on this amino acid.

Table 3: Key Metabolic Roles of Glycine

| Metabolic Process | Role of Glycine | Biological Significance | Reference |

|---|---|---|---|

| Purine Synthesis | Provides atoms C4, C5, and N7 of the purine ring. | Essential for the synthesis of DNA and RNA. | youtube.com |

| Heme Synthesis | Acts as a precursor along with succinyl-CoA. | Required for the formation of hemoglobin, myoglobin, and cytochromes. | youtube.com |

| Glutathione Synthesis | One of three constituent amino acids (with cysteine and glutamate). | Production of a major cellular antioxidant. | youtube.com |

| Creatine Synthesis | A precursor amino acid along with arginine and methionine. | Important for energy storage in muscle and brain tissue. | youtube.com |

| Protein Synthesis | Substrate for incorporation into polypeptide chains. | Fundamental building block of all proteins. | researchgate.netsmpdb.ca |

| Bile Acid Conjugation | Conjugates with bile acids to form bile salts. | Aids in the digestion and absorption of lipids. | youtube.com |

Ecological and Physiological Significance in Plants

Contribution to Plant Defense and Abiotic Stress Responses

Detailed research findings specifically outlining the contribution of N-(E)-Caffeoyl-glycine to plant defense mechanisms against pathogens or its role in mediating responses to abiotic stressors such as drought, heat, salinity, and lignification are not presently documented. The broader class of compounds to which this compound belongs, the hydroxycinnamic acid amides (HCAAs), are generally recognized for their involvement in plant defense and stress responses. However, specific studies on this compound are wanting.

Interaction with Plant Hormonal Regulation and Growth Mechanisms

Information regarding the direct interaction of this compound with plant hormonal pathways and its influence on plant growth and developmental mechanisms is not available in the current body of scientific literature. Phytohormones are crucial regulators of plant growth, and while various secondary metabolites are known to modulate their signaling pathways, the specific role of this compound in this context has not been elucidated.

Role in Plant Secondary Metabolism and Metabolite Accumulation

The precise role of this compound within the complex network of plant secondary metabolism, including its biosynthesis, accumulation patterns, and potential functions as a secondary metabolite, remains to be characterized. Caffeic acid is a key intermediate in the phenylpropanoid pathway, which leads to the synthesis of a diverse array of compounds, including lignin (B12514952) and flavonoids. Glycine (B1666218) is a primary amino acid. The conjugation of these two molecules suggests a potential role as a specialized metabolite, but further investigation is required to understand its metabolic significance.

Due to the absence of specific research data on this compound, interactive data tables and detailed research findings on its ecological and physiological significance in plants cannot be generated at this time.

Metabolomic and Advanced Analytical Characterization

Quantitative and Qualitative Analysis by High-Resolution Mass Spectrometry and Chromatography (e.g., HPLC-MS, UHPLC-MSn)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) are the cornerstone techniques for the analysis of N-(E)-Caffeoyl-glycine. These platforms offer the high sensitivity and selectivity required for both detecting trace amounts of the compound and differentiating it from structurally similar molecules in complex samples.

For qualitative analysis, methods often employ a UHPLC system connected to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source, typically operated in negative ion mode, which is well-suited for phenolic compounds. The high mass accuracy of TOF analyzers allows for the determination of the elemental composition of the parent ion and its fragments. In tandem MS (MS/MS or MSn) experiments, the this compound precursor ion is isolated and fragmented to produce a characteristic spectrum. The primary fragmentation event typically occurs at the amide bond, yielding diagnostic product ions corresponding to the caffeic acid and glycine (B1666218) moieties. This fragmentation pattern is essential for confirming the identity of the compound.

Quantitative analysis is commonly performed using HPLC coupled to a triple quadrupole mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This targeted approach provides excellent sensitivity and a wide dynamic range. A specific precursor-to-product ion transition is monitored, which minimizes matrix interference and allows for precise quantification, even at low concentrations in complex biological fluids or extracts.

Table 1: Exemplary HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Elution | Gradient elution |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z 236.05 |

| Primary Fragment Ion | m/z 179.03 (Caffeoyl moiety) |

| Secondary Fragment Ion | m/z 135.04 (Deprotonated caffeic acid after CO₂ loss) |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing unambiguous evidence of its constitution and stereochemistry. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is employed to assemble the molecular structure.

The ¹H NMR spectrum provides information about the number and chemical environment of protons. Key signals include those for the aromatic protons of the caffeoyl ring, the characteristic vinyl protons of the trans-double bond (the (E)-isomer), and the methylene (B1212753) protons of the glycine residue. The (E)-configuration of the double bond is confirmed by the large coupling constant (typically around 15-16 Hz) between the two vinyl protons.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. Two-dimensional NMR experiments establish connectivity. The Correlation Spectroscopy (COSY) experiment identifies proton-proton couplings within the same spin system, for example, connecting the protons within the aromatic ring. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates protons with their directly attached carbons. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for connecting the different fragments of the molecule, showing long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC correlation from the glycine methylene protons to the carbonyl carbon of the caffeoyl moiety would definitively confirm the amide linkage.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Glycine Moiety | ||

| -CH₂- | ~3.8 - 4.0 | ~41.5 |

| -COOH | ~12.5 (broad) | ~171.8 |

| Caffeoyl Moiety | ||

| C1 | - | ~125.8 |

| C2 | ~7.00 | ~115.0 |

| C3 | - | ~145.2 |

| C4 | - | ~148.0 |

| C5 | ~6.75 | ~116.1 |

| C6 | ~6.95 | ~121.5 |

| C7 (β-vinyl) | ~7.40 (d, J ≈ 15.9 Hz) | ~140.2 |

| C8 (α-vinyl) | ~6.30 (d, J ≈ 15.9 Hz) | ~118.5 |

Note: Predicted values are based on known shifts for caffeic acid and glycine derivatives and may vary slightly based on solvent and experimental conditions.

Metabolomic Profiling in Biological Systems to Elucidate Metabolic Fate and Network Perturbations

Metabolomic profiling is a powerful approach to study the role of this compound in biological systems. Using non-targeted analysis with techniques like UHPLC-QTOF-MS, researchers can screen for hundreds to thousands of metabolites simultaneously in biological samples such as plasma, urine, or plant tissues. nih.govnih.gov The presence and concentration of this compound can be mapped within the context of the broader metabolome.

In studies of dietary polyphenol metabolism, this compound may be identified as a metabolite of caffeic acid. Its appearance in biological fluids following the consumption of caffeic acid-rich foods can provide insights into the pathways of absorption and conjugation. The glycine conjugation pathway is a known route for the metabolism and detoxification of various xenobiotics and endogenous compounds.

The detection of altered levels of this compound can signify perturbations in related metabolic networks. For example, an upregulation of its synthesis could reflect changes in the availability of its precursors: caffeic acid and glycine. This may be linked to the broader serine-glycine-one-carbon metabolic network, which is central to the biosynthesis of nucleotides, proteins, and lipids, and plays a role in managing nitrogen and carbon balance in organisms. nih.govresearchgate.net The metabolic fate of this compound in a biological system typically involves two primary routes: excretion, potentially in the urine, or hydrolysis by amidase enzymes, which would cleave the molecule back into its constituent parts, caffeic acid and glycine, allowing them to enter their respective metabolic pathways. nih.gov

Advanced Methodologies for Stereoisomer Differentiation and Analysis

The primary stereoisomerism of concern for this molecule is the E/Z (trans/cis) configuration at the double bond of the caffeoyl moiety. While this compound is the more common and stable isomer, the Z-isomer can be formed, for example, through photoisomerization. Differentiating these stereoisomers is critical as they may possess different biological activities.

Chromatographic Separation: HPLC and UHPLC are highly effective for separating E/Z isomers. Due to their different three-dimensional shapes, the two isomers interact differently with the stationary phase of the chromatography column, resulting in distinct retention times. Typically, the more linear E (trans) isomer elutes at a different time than the less linear Z (cis) isomer.

NMR Spectroscopy: As mentioned previously, NMR is a definitive method for stereoisomer differentiation. The coupling constant (J-value) between the two vinyl protons (H-7 and H-8) is diagnostically different. The E-isomer displays a large coupling constant of approximately 15-16 Hz, whereas the Z-isomer shows a smaller coupling constant, typically around 12-13 Hz.

Mass Spectrometry: While E/Z isomers have identical masses and often produce very similar fragmentation patterns, advanced MS techniques can aid in their differentiation, especially when coupled with chromatography. Subtle differences in the relative abundances of fragment ions can sometimes be observed. Furthermore, techniques like ion mobility-mass spectrometry (IM-MS), which separates ions based on their size and shape in the gas phase, can potentially resolve isomers that are difficult to separate by chromatography alone.

Biodegradation and Environmental Fate

Enzymatic Degradation Pathways in Microorganisms

The biodegradation of N-(E)-Caffeoyl-glycine is initiated by the enzymatic cleavage of the amide bond, a common reaction facilitated by a broad class of microbial enzymes known as amidases or amidohydrolases. These enzymes are ubiquitous in the microbial world and are responsible for the hydrolysis of amide linkages in a variety of organic compounds. The proposed initial step in the degradation of this compound is the hydrolysis of the amide bond, yielding caffeic acid and glycine (B1666218) as the primary products.

This process is analogous to the microbial metabolism of other N-acyl-amino acids, such as hippuric acid (N-benzoyl-glycine), which is known to be hydrolyzed by gut microbiota into benzoic acid and glycine. acs.org Microbial amidases, including aminoacylases, exhibit broad substrate specificity and are capable of acting on a variety of N-acyl-amino acids. nih.govd-nb.info For instance, a novel acylase from Streptomyces mobaraensis has been shown to efficiently hydrolyze N-acyl-L-amino acids. epa.gov

Following the initial hydrolysis, the resulting caffeic acid and glycine are further metabolized by microorganisms through separate and well-established degradation pathways.

Degradation of the Caffeic Acid Moiety: Microorganisms employ several pathways to catabolize caffeic acid. Under aerobic conditions, the degradation pathway often involves the shortening of the side chain and the cleavage of the aromatic ring. Common metabolites include protocatechuic acid, which can then be funneled into central metabolic pathways like the Krebs cycle. Under anaerobic conditions, the degradation can proceed through initial reactions such as β-oxidation and reductive dehydroxylation, leading to the formation of intermediates like dihydrocaffeic acid and 3-hydroxyphenylpropionic acid.

Degradation of the Glycine Moiety: Glycine is a simple amino acid that is readily metabolized by a wide range of microorganisms. A primary pathway for its degradation is the glycine cleavage system (GCS), which breaks down glycine into carbon dioxide, ammonia (B1221849), and a one-carbon unit that enters folate metabolism. Alternatively, glycine can be converted to other intermediates of central metabolism.

| Step | Reaction | Enzyme Class | Reactant | Products |

| 1 | Amide Bond Hydrolysis | Amidase / Amidohydrolase | This compound | Caffeic acid, Glycine |

| 2a | Caffeic Acid Degradation | Various (e.g., oxidases, reductases) | Caffeic acid | Dihydrocaffeic acid, Protocatechuic acid, etc. |

| 2b | Glycine Degradation | Glycine Cleavage System | Glycine | CO2, NH3, One-carbon units |

Characterization of Biodegradation Metabolites and their Biological Significance

The complete biodegradation of this compound results in a variety of metabolites, each with its own biological significance. The characterization of these metabolites is crucial for understanding the environmental impact and the potential for bioremediation of this compound.

Metabolites from Caffeic Acid: The microbial breakdown of caffeic acid generates several intermediate phenolic compounds before the aromatic ring is cleaved.

Dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)propionic acid): This is a common early metabolite resulting from the reduction of the double bond in the side chain of caffeic acid. It is known to possess antioxidant properties.

Protocatechuic acid (3,4-dihydroxybenzoic acid): Formed through the oxidation of the side chain, this is a key intermediate that can be further degraded by ring-opening dioxygenases. It also exhibits antioxidant and anti-inflammatory activities.

4-Hydroxybenzoic acid: This can be a subsequent metabolite in some microbial pathways.

The biological significance of these metabolites is largely tied to their antioxidant and signaling properties. However, in the context of biodegradation, their primary significance is as intermediates that are funneled into the central metabolism of microorganisms, thus contributing to the carbon cycle.

Metabolites from Glycine: The degradation of glycine primarily contributes to the nutrient pools of the microbial ecosystem.

Ammonia (NH₃): A primary product of glycine metabolism, ammonia serves as a readily available nitrogen source for microbial growth.

Carbon Dioxide (CO₂): As an end product of complete mineralization, CO₂ is released into the atmosphere.

Acetic Acid: In some microbial pathways, glycine can be converted to acetic acid, which can be used as a carbon and energy source by other microorganisms.

The following table summarizes the key biodegradation metabolites of this compound and their biological significance.

| Original Moiety | Metabolite | Biological Significance |

| Caffeic Acid | Dihydrocaffeic acid | Antioxidant; intermediate in microbial degradation |

| Caffeic Acid | Protocatechuic acid | Antioxidant, anti-inflammatory; key intermediate for ring cleavage |

| Glycine | Ammonia | Nitrogen source for microbial growth |

| Glycine | Carbon Dioxide | End product of mineralization, contributes to carbon cycle |

| Glycine | Acetic Acid | Carbon and energy source for microorganisms |

Future Research Directions and Emerging Paradigms

Integration of Multi-Omics Approaches in N-(E)-Caffeoyl-glycine Research

The complexity of biological systems necessitates a holistic approach to understanding the effects of bioactive compounds like this compound. The integration of various "omics" disciplines offers a powerful strategy to move beyond single-endpoint analyses and capture a comprehensive view of the molecular changes induced by this compound. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a detailed picture of the interconnected networks affected by this compound.

Genomics and Transcriptomics: These approaches can identify genetic predispositions that influence the response to this compound and reveal changes in gene expression patterns. For instance, RNA-sequencing of cells or tissues treated with the compound can highlight which signaling pathways are activated or suppressed. This could reveal novel mechanisms of action and potential therapeutic targets.

Proteomics: As proteins are the functional workhorses of the cell, proteomics is essential for understanding the direct and indirect effects of this compound. Modern mass spectrometry-based proteomics can quantify changes in the abundance of thousands of proteins and identify post-translational modifications, which are critical for regulating protein function. nih.govnih.gov This can provide insights into how the compound modulates cellular processes like protein stability and signaling cascades. nih.gov

Metabolomics: This field focuses on the global analysis of small molecules (metabolites) in a biological system. nih.gov Investigating the metabolomic changes induced by this compound can provide a direct readout of its biochemical effects. nih.gov For example, it could show alterations in central energy metabolism, lipid profiles, or the synthesis of other bioactive molecules, offering a functional snapshot of the compound's impact.

The true power of this approach lies in the integration of data from all these platforms. This systems-biology perspective allows for the construction of comprehensive models of this compound's biological activity, identifying key nodes in metabolic and signaling pathways that are modulated by the compound.

Table 1: Potential Applications of Multi-Omics in this compound Research

Omics Platform Key Technologies Potential Insights for this compound Research Example Application Genomics Whole Genome Sequencing, SNP Arrays Identify genetic variations influencing individual responses to the compound. Correlating genetic polymorphisms with observed efficacy or metabolic profiles. Transcriptomics RNA-Sequencing (RNA-Seq), Microarrays Quantify changes in gene expression to identify affected pathways. Identifying upregulation of antioxidant response genes after treatment. Proteomics Mass Spectrometry (MS), 2D-PAGE Analyze alterations in protein expression, post-translational modifications, and protein-protein interactions. mdpi.com Detecting changes in the phosphorylation status of key signaling proteins. Metabolomics MS, Nuclear Magnetic Resonance (NMR) Profile changes in endogenous small molecules to assess functional impact on metabolic pathways. Observing shifts in amino acid and lipid metabolism upon exposure.

Computational Modeling and In Silico Approaches for Mechanistic Insights

Computational modeling and in silico methods provide powerful, cost-effective tools to predict and explain the molecular interactions of this compound. These approaches can generate hypotheses that can then be tested experimentally, accelerating the pace of research.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.netnih.gov For this compound, molecular docking can be used to screen for potential protein targets, such as enzymes or receptors. mdpi.comnih.govresearchgate.net By predicting the binding affinity and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding pocket of a target protein, researchers can infer potential mechanisms of action. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the physical movement of atoms and molecules over time. mdpi.com This approach can be used to study the stability of the this compound-protein complex predicted by docking, revealing how the compound might alter the protein's conformation and dynamics to exert its biological effect.

Quantum Mechanical (QM) Calculations: QM methods can be employed to study the electronic structure of this compound in detail. This allows for the calculation of properties such as molecular orbital energies, electrostatic potential, and reaction mechanisms at an electronic level, which can be crucial for understanding its antioxidant properties and chemical reactivity.

These computational tools can guide the rational design of future experiments, prioritize targets for further investigation, and provide a detailed, atom-level understanding of how this compound functions.

Table 2: In Silico Techniques for this compound Research

Computational Method Principle Application to this compound Molecular Docking Predicts the binding pose and affinity of a ligand to a protein target. researchgate.net Identifying potential enzyme or receptor targets and predicting binding interactions. [1, 12] Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time to assess complex stability and conformational changes. nih.gov Evaluating the stability of the compound-protein complex and understanding allosteric effects. Quantum Mechanics (QM) Calculates the electronic structure and properties of molecules. Investigating antioxidant mechanisms, reaction pathways, and spectroscopic properties. ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. Early-stage assessment of the compound's drug-like properties.

Development of Novel Analytical Probes and Tools for Research Applications

Advancements in analytical chemistry are critical for accurately detecting and quantifying this compound in complex biological samples. The development of specialized probes and sensors would greatly facilitate research into its pharmacokinetics, biodistribution, and cellular uptake.

Fluorescent Probes: Designing and synthesizing novel fluorescent probes that can selectively bind to this compound would enable its visualization within living cells and tissues. nih.govnih.gov Such probes could be used in high-throughput screening assays to identify factors that influence its cellular accumulation or to track its subcellular localization, providing valuable information about its sites of action.

Enzyme-Based Biosensors: Electrochemical biosensors offer a promising avenue for the rapid and sensitive detection of specific molecules. mdpi.comnih.gov A future biosensor for this compound could be developed by immobilizing an enzyme that specifically recognizes and metabolizes the compound onto an electrode. nih.gov The resulting electrochemical signal would be proportional to the concentration of this compound, allowing for real-time monitoring in various biological fluids. mdpi.comnih.gov The development of such tools is currently in its early stages for even simple molecules like glycine (B1666218), highlighting the need for significant research in this area. mdpi.com

Advanced Mass Spectrometry Techniques: While standard mass spectrometry is used for detection, the development of highly sensitive and specific targeted assays using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential. These methods would allow for precise quantification of this compound and its metabolites in complex matrices, from cell culture media to plasma and tissue homogenates.

These innovative analytical tools would not only enhance the fundamental understanding of this compound's behavior in biological systems but also be invaluable for any future translational research.

Table 3: Emerging Analytical Tools for this compound Analysis

Analytical Tool Principle of Operation Potential Research Application Fluorescent Probes A molecule designed to emit a fluorescent signal upon binding to the target compound. [9, 15] Real-time imaging of this compound uptake and distribution in living cells. Electrochemical Biosensors An enzyme specific to the target is immobilized on an electrode; the enzymatic reaction produces a measurable electrical signal. Rapid and sensitive quantification in biological fluids like blood or urine. nih.gov Targeted LC-MS/MS Assays Highly selective and sensitive mass spectrometry method for quantifying specific molecules in complex mixtures. Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion profiles.

Table 4: Mentioned Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.